
2-(Bromomethyl)-4-cyanonaphthalene
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Overview
Description
2-(Bromomethyl)-4-cyanonaphthalene: is an organic compound that belongs to the class of naphthalene derivatives It is characterized by the presence of a bromomethyl group at the second position and a cyano group at the fourth position on the naphthalene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Bromomethyl)-4-cyanonaphthalene typically involves the bromination of 4-cyanonaphthalene. One common method is the reaction of 4-cyanonaphthalene with N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide or azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like carbon tetrachloride or chloroform at elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors, which allow for better control over reaction parameters and improved safety. Additionally, the use of more environmentally friendly solvents and reagents is often considered to minimize the environmental impact of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(Bromomethyl)-4-cyanonaphthalene can undergo various types of chemical reactions, including:
Nucleophilic Substitution Reactions: The bromomethyl group is a good leaving group, making the compound susceptible to nucleophilic substitution reactions. Common nucleophiles include amines, thiols, and alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding naphthoquinones or other oxidized derivatives.
Reduction Reactions: The cyano group can be reduced to form primary amines using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN3), potassium thiocyanate (KSCN), and sodium methoxide (NaOMe) are commonly used. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at moderate temperatures.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions are used.
Reduction: Reducing agents like LiAlH4 or hydrogen gas (H2) in the presence of a palladium catalyst are employed.
Major Products Formed
Nucleophilic Substitution: Products include azido, thiocyano, and methoxy derivatives of naphthalene.
Oxidation: Products include naphthoquinones and other oxidized naphthalene derivatives.
Reduction: Products include primary amines and other reduced forms of the compound.
Scientific Research Applications
Synthetic Intermediates
The primary application of 2-(Bromomethyl)-4-cyanonaphthalene lies in its role as a synthetic intermediate for pharmaceuticals. It has been used to produce compounds with various pharmacological activities, including:
- Angiotensin II Antagonists : This compound is utilized in the synthesis of biphenylmethylimidazole derivatives that exhibit antihypertensive properties . These compounds are important for treating conditions such as hypertension and heart failure.
- Antimicrobial Agents : Research indicates that derivatives synthesized from this compound possess significant antimicrobial activity against various bacterial strains . This makes it a valuable precursor for developing new antibiotics.
Case Studies
- Production of Antihypertensive Drugs : A method was developed for synthesizing 4'-bromomethyl-2-cyanobiphenyl using this compound as an intermediate. This process demonstrated high selectivity and yield, making it suitable for industrial applications .
- Antimicrobial Activity : In a study assessing the antimicrobial properties of synthesized compounds from this naphthalene derivative, several showed potent activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) were determined, indicating effectiveness comparable to standard antibiotics .
Organic Electronics
The unique electronic properties of this compound make it suitable for applications in organic electronics. It can be used in the synthesis of organic semiconductors and light-emitting diodes (LEDs), where its ability to facilitate charge transport is advantageous.
Polymer Chemistry
In polymer science, this compound can act as a building block for creating functional polymers with specific properties. Its bromine atom can participate in further reactions, allowing for the modification of polymer characteristics such as thermal stability and mechanical strength.
Summary Table of Applications
Application Area | Specific Use | Example Compounds |
---|---|---|
Medicinal Chemistry | Synthetic intermediates for drugs | Angiotensin II antagonists |
Antimicrobial agents | Antibiotic derivatives | |
Material Science | Organic electronics | Organic semiconductors |
Polymer chemistry | Functional polymers |
Mechanism of Action
The mechanism of action of 2-(Bromomethyl)-4-cyanonaphthalene depends on its specific application. In medicinal chemistry, the compound may act as an alkylating agent, forming covalent bonds with nucleophilic sites in biological molecules such as DNA, proteins, and enzymes. This can lead to the inhibition of enzyme activity or the disruption of cellular processes, ultimately resulting in therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(Bromomethyl)naphthalene
- 4-Cyanonaphthalene
- 2-Bromonaphthalene
- 4-Bromomethylbenzonitrile
Uniqueness
2-(Bromomethyl)-4-cyanonaphthalene is unique due to the presence of both a bromomethyl and a cyano group on the naphthalene ring. This combination of functional groups imparts distinct reactivity and properties to the compound, making it a valuable intermediate in various chemical syntheses. The cyano group enhances the compound’s electron-withdrawing ability, while the bromomethyl group provides a reactive site for further functionalization.
Biological Activity
2-(Bromomethyl)-4-cyanonaphthalene is an organic compound with significant potential in medicinal chemistry and material science. Its biological activity has been the subject of various studies, particularly concerning its role as a synthetic intermediate in pharmaceuticals and its potential genotoxic effects.
This compound is characterized by the presence of both bromomethyl and cyano functional groups attached to a naphthalene ring. This structure contributes to its reactivity and biological interactions.
Biological Activity Overview
The biological activity of this compound encompasses several key areas:
- Genotoxicity : Research indicates that this compound can act as a genotoxic impurity in pharmaceutical formulations, particularly in drugs like irbesartan. A study developed a sensitive HPLC method for the quantitative determination of this impurity, revealing significant genotoxic potential at low concentrations .
- Pharmaceutical Applications : As a synthetic intermediate, it plays a crucial role in the development of compounds with therapeutic effects, including those targeting angiotensin II receptors. Its derivatives have shown promise in drug synthesis, enhancing the efficacy of various pharmaceutical agents .
Genotoxic Impurity Analysis
A notable study focused on the detection and quantification of 2-cyano-4'-bromomethyl biphenyl (a related compound) as a genotoxic impurity in irbesartan. The method employed HPLC with UV detection, achieving limits of detection (LOD) and quantification (LOQ) of 0.167 µg/g and 0.506 µg/g respectively. The results indicated that the impurity was present within acceptable limits according to ICH guidelines, confirming the method's specificity and sensitivity .
Synthesis and Evaluation
A systematic approach to modifying the naphthalene structure has been documented, where various substituents were introduced to assess their impact on biological activity. For instance, modifications at different positions on the naphthalene ring influenced enzyme inhibitory activity, which is critical for developing effective inhibitors for viral enzymes such as SARS-CoV PLpro .
Data Table: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-(Bromomethyl)-4-cyanonaphthalene, and how do reaction conditions influence yield?
- Methodology : The synthesis typically involves bromination and cross-coupling reactions. For example, bromination of methylnaphthalene derivatives using N-bromosuccinimide (NBS) under radical conditions can introduce the bromomethyl group. Subsequent cyano functionalization may employ nucleophilic substitution with cyanide sources (e.g., KCN or CuCN) in polar aprotic solvents. Key parameters include temperature (60–100°C), solvent choice (DMF or DMSO), and catalyst selection (e.g., Pd for coupling steps). Yields vary between 40–70% depending on purification methods (e.g., column chromatography vs. recrystallization) .
Q. How is this compound characterized structurally, and what analytical techniques are critical?
- Methodology : Orthogonal techniques are essential:
- NMR : 1H and 13C NMR identify bromomethyl (δ ~4.3–4.7 ppm) and cyano groups (δ ~110–120 ppm in 13C).
- X-ray crystallography : Resolves spatial arrangement, particularly steric effects from the naphthalene backbone.
- HPLC-MS : Confirms purity (>95%) and molecular ion peaks (m/z ~245 for [M+H]+).
Discrepancies in spectroscopic data (e.g., unexpected coupling constants) may indicate impurities or isomerization .
Advanced Research Questions
Q. How do electronic and steric effects of the bromomethyl and cyano groups influence reactivity in cross-coupling reactions?
- Methodology : The bromomethyl group acts as a leaving group in nucleophilic substitutions (e.g., Suzuki-Miyaura coupling), while the cyano group withdraws electrons, stabilizing intermediates. Steric hindrance from the naphthalene ring can slow reactions; computational studies (DFT) predict activation energies for Pd-catalyzed couplings. Experimental optimization involves adjusting ligands (e.g., biphenylphosphines) and solvents (toluene vs. THF) to balance steric and electronic effects .
Q. What contradictory findings exist regarding the biological activity of naphthalene derivatives, and how can they be resolved?
- Case Study : Some studies report anticancer activity via tubulin inhibition (IC50 ~2–5 µM), while others show no cytotoxicity. Contradictions may arise from assay conditions (cell lines, exposure time) or impurities. Mitigation strategies:
- Reproducibility : Use standardized cell lines (e.g., HeLa, MCF-7) and validate purity via HPLC.
- SAR Studies : Compare analogs (e.g., 2-cyano vs. 4-cyano derivatives) to isolate functional group contributions .
Q. How does this compound interact with cytochrome P450 enzymes, and what metabolic implications exist?
- Methodology : In vitro assays with human liver microsomes identify metabolites (e.g., hydroxylated or demethylated products). LC-MS/MS quantifies metabolite formation rates. Competitive inhibition studies (using probe substrates like midazolam) assess CYP3A4/CYP2A6 interactions. Structural analogs show varied binding affinities due to the cyano group’s electron-withdrawing effects .
Properties
Molecular Formula |
C12H8BrN |
---|---|
Molecular Weight |
246.10 g/mol |
IUPAC Name |
3-(bromomethyl)naphthalene-1-carbonitrile |
InChI |
InChI=1S/C12H8BrN/c13-7-9-5-10-3-1-2-4-12(10)11(6-9)8-14/h1-6H,7H2 |
InChI Key |
COCARXCVZREWCZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C=C2C#N)CBr |
Origin of Product |
United States |
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